ETHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE
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Overview
Description
ETHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes an ester, an amide, and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
ETHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The ester and amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[(3S)-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE: A stereoisomer with similar properties but different spatial arrangement.
ETHYL 4-[(4-METHYLPHENYL)SULFONYL]AMIDO]BENZOATE: Contains a sulfonyl group instead of a carbonyl group, leading to different chemical reactivity.
Uniqueness
ETHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-27-21(26)15-6-8-17(9-7-15)22-20(25)16-12-19(24)23(13-16)18-10-4-14(2)5-11-18/h4-11,16H,3,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYMBVHCYRFALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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